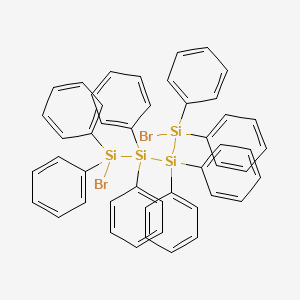
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a unique organosilicon compound with the molecular formula C48H40Br2Si4 and a molecular weight of 889.006 g/mol This compound is characterized by its eight phenyl groups attached to a tetrasilane backbone, with bromine atoms at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes with bromine. The reaction typically requires a controlled environment to ensure the correct substitution and to avoid unwanted side reactions. The general steps include:
Preparation of Phenyl-Substituted Silanes: This involves the reaction of chlorosilanes with phenyl lithium or phenyl magnesium bromide to form phenyl-substituted silanes.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while oxidation and reduction reactions can lead to changes in the silicon backbone structure .
Aplicaciones Científicas De Investigación
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science:
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Its unique structure makes it a subject of interest in studies related to silicon-based biochemistry.
Mecanismo De Acción
The mechanism by which 1,4-dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromine atoms and the silicon backbone play crucial roles in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in catalysis, the compound may interact with substrates to facilitate the formation of desired products .
Comparación Con Compuestos Similares
1,4-Dibromobutane: An organic compound with a similar bromine substitution pattern but a different backbone structure.
1,4-Dibromo-2,3-dibutene: Another bromine-substituted compound with a different carbon backbone.
1,4-Dibromo-2,3-dibutene: Another bromine-substituted compound with a different carbon backbone.
Uniqueness: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its silicon backbone and the presence of multiple phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .
Propiedades
Número CAS |
13529-76-5 |
|---|---|
Fórmula molecular |
C48H40Br2Si4 |
Peso molecular |
889.0 g/mol |
Nombre IUPAC |
bromo-[[[bromo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Br2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
Clave InChI |
YDJXRUBDNVNIJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Br)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


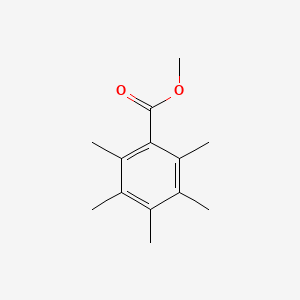

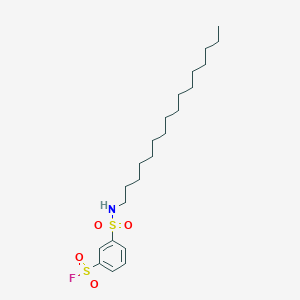

![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
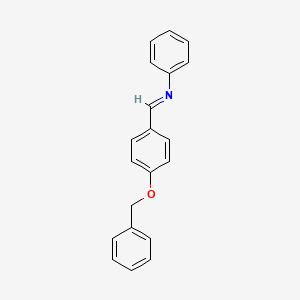
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
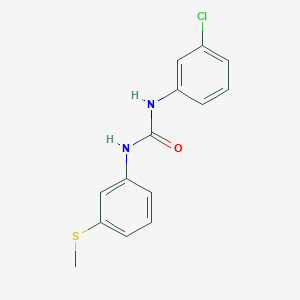
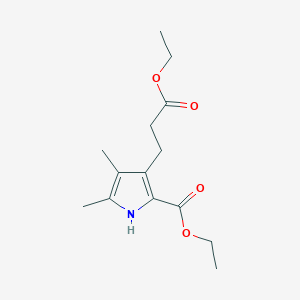
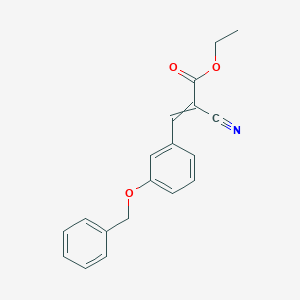
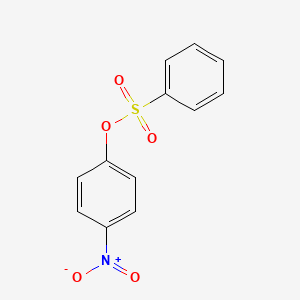
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)


